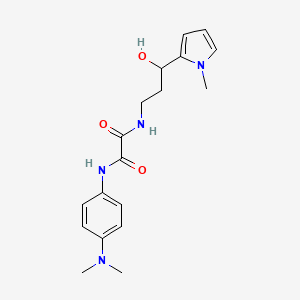

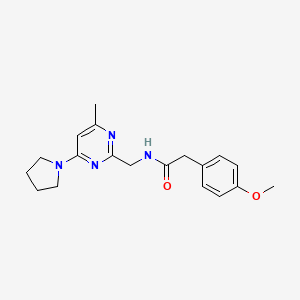

![molecular formula C11H16N4O2S B2790919 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide CAS No. 1796946-29-6](/img/structure/B2790919.png)

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide” is a chemical compound that has been mentioned in the context of being a selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitor . Its molecular formula is C11H16N4O2S and its molecular weight is 268.34.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which is a core structure in the given compound, has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Wirkmechanismus

Target of Action

The compound N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide, also known as MPSP, primarily targets the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

MPSP acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates . This inhibitory action disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 by MPSP affects the cell cycle, a fundamental biochemical pathway in all living cells . CDK2 is essential for the G1/S transition, and its inhibition results in the accumulation of cells in the G1 phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of MPSP’s action is the inhibition of cell proliferation . By inhibiting CDK2, MPSP disrupts the cell cycle, leading to cell cycle arrest and potentially apoptosis . This makes MPSP a promising candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide is a potent and selective inhibitor of the cGAS-STING pathway, which makes it an ideal tool for studying the role of this pathway in the innate immune response. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, the use of this compound in animal models may be limited due to its low bioavailability and short half-life.

Zukünftige Richtungen

There are several future directions for the study of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide. One direction is the development of more potent and selective inhibitors of the cGAS-STING pathway. Another direction is the investigation of the role of the cGAS-STING pathway in the pathogenesis of autoimmune diseases. This compound has also shown promise in the treatment of cancer, and future research could focus on the development of combination therapies that include this compound and immune checkpoint inhibitors. Finally, the use of this compound in clinical trials for the treatment of viral and bacterial infections could be explored.

Synthesemethoden

The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with 3-aminopropylmethanesulfonamide in the presence of a coupling reagent. The reaction yields this compound as a white powder with a purity of over 98%. The synthesis of this compound has been optimized to improve the yield and reduce the cost of production.

Wissenschaftliche Forschungsanwendungen

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of viral and bacterial infections, autoimmune diseases, and cancer. This compound is a potent inhibitor of the cGAS-STING pathway, which is activated in response to DNA damage and viral infections. The inhibition of this pathway by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the innate immune response. This compound has also been shown to enhance the efficacy of immune checkpoint inhibitors in the treatment of cancer.

Biochemische Analyse

Biochemical Properties

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide has been found to interact with various enzymes and proteins. It has shown inhibitory activity against certain cell lines, suggesting potential interactions with key biomolecules

Cellular Effects

The compound has demonstrated cytotoxic activity against certain cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully understood. Its inhibitory activity against certain cell lines suggests that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-9-6-11-12-7-10(8-15(11)14-9)4-3-5-13-18(2,16)17/h6-8,13H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMOAEOSGJRZBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

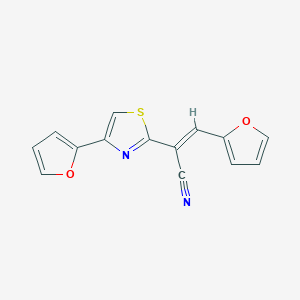

![(Z)-8-(4-(dimethylamino)benzylidene)-3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate](/img/structure/B2790836.png)

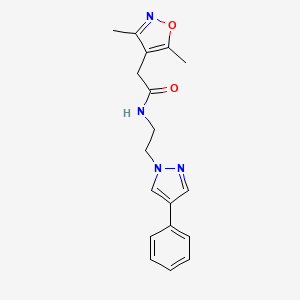

![N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2790839.png)

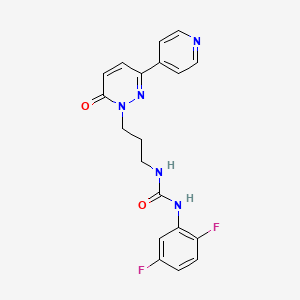

![[(3As,6aS)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan-6a-yl]methanamine;hydrochloride](/img/structure/B2790841.png)

![N-Methyl-N-[2-oxo-2-[[1-(2-phenylacetyl)piperidin-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2790842.png)

![(4aS,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide](/img/structure/B2790845.png)

![4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone](/img/structure/B2790851.png)